7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No.: 892266-02-3
Cat. No.: VC11887671
Molecular Formula: C26H28F3N3O4
Molecular Weight: 503.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892266-02-3 |
|---|---|
| Molecular Formula | C26H28F3N3O4 |
| Molecular Weight | 503.5 g/mol |
| IUPAC Name | 7-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H28F3N3O4/c1-2-3-4-12-32-23(34)20-9-8-17(15-21(20)30-24(32)35)22(33)31-13-10-25(36,11-14-31)18-6-5-7-19(16-18)26(27,28)29/h5-9,15-16,36H,2-4,10-14H2,1H3,(H,30,35) |
| Standard InChI Key | CLRLUYQXNYQDGS-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O)NC1=O |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O)NC1=O |
Introduction
Key Findings
7-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS: 892266-02-3) is a structurally complex heterocyclic compound with potential therapeutic applications in oncology and inflammation. Its molecular architecture combines a tetrahydroquinazoline-dione core, a pentyl side chain, and a substituted piperidine moiety, rendering it a candidate for targeted drug development. Preclinical studies highlight its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, with implications for DNA repair modulation in cancer cells .
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
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Tetrahydroquinazoline-2,4-dione core: A bicyclic system with two ketone groups at positions 2 and 4.
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3-Pentyl substituent: A linear alkyl chain enhancing lipophilicity.
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7-Piperidine-1-carbonyl group: A piperidine ring substituted with a hydroxy group and a 3-(trifluoromethyl)phenyl moiety, connected via a carbonyl bridge.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₈F₃N₃O₄ | |
| Molecular Weight | 503.5 g/mol | |
| LogP (Calculated) | ~3.2 (moderate lipophilicity) | |
| Solubility | Low in aqueous media |
The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions:
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Quinazoline Core Formation: Cyclization of urea with ethyl 2-oxocyclopentanecarboxylate under high-temperature conditions .
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Piperidine Substitution: Coupling of 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine to the quinazoline core using HATU/DIPEA in DMF .
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Pentyl Chain Introduction: Alkylation at position 3 using pentyl bromide under basic conditions.
Reaction Optimization
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Coupling Reagent | HATU | 75–85% | |
| Solvent | DMF | — | |
| Temperature | Room temperature | — |
Side reactions, such as incomplete cyclization or over-alkylation, are mitigated via HPLC purification.
Biological Activity and Mechanism of Action
PARP Inhibition
The compound exhibits potent PARP-1/2 inhibitory activity (IC₅₀ = 12–18 nM), leveraging a synthetic lethality mechanism in BRCA-deficient cancers . Key interactions include:
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NAD⁺ Binding Site Competition: The quinazoline-dione core mimics nicotinamide, blocking PARP catalytic activity .
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DNA Trapping: Stabilization of PARP-DNA complexes induces replication fork collapse .
Anticancer Efficacy
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| BRCA1-mutated OVCAR-3 | 0.45 | Apoptosis via caspase-3/9 | |
| Triple-negative MDA-MB-231 | 1.2 | ROS-mediated oxidative stress |
Combination studies with cisplatin show synergistic effects (Combination Index = 0.3–0.5) .
| Parameter | Value | Method | Source |
|---|---|---|---|
| Bioavailability | 42% (oral) | Rat model | |
| Half-life (t₁/₂) | 6.8 hours | Plasma clearance | |
| CYP Inhibition | CYP3A4 (weak) | Microsomal assay |
Toxicity Concerns
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Myelosuppression: Observed at doses >50 mg/kg in murine models .
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Hepatotoxicity: Elevated ALT/AST levels at high concentrations.
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Modification | PARP IC₅₀ (nM) | Source |
|---|---|---|---|
| Olaparib | Phthalazin-1(2H)-one core | 5.2 | |
| Query Compound | Tetrahydroquinazoline-dione | 12–18 | |
| Veliparib | Benzamide scaffold | 120 |
The tetrahydroquinazoline-dione core offers improved DNA trapping but lower solubility than phthalazinone derivatives .
Piperidine Substituent Impact
| Substituent | PARP IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| 3-(Trifluoromethyl)phenyl | 15 | 12 |
| 4-Fluorophenyl | 28 | 34 |
| Unsubstituted phenyl | 45 | 48 |
The 3-(trifluoromethyl) group optimizes binding affinity but reduces aqueous solubility .
Applications and Future Directions
Challenges
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